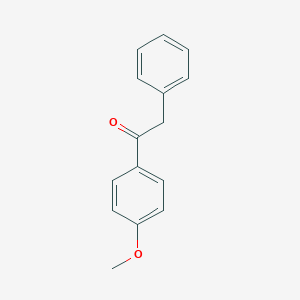

1-(4-Methoxyphenyl)-2-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALKSRAHVYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907346 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023-17-2 | |

| Record name | 1023-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone

CAS Number: 1023-17-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-(4-methoxyphenyl)-2-phenylethanone, a versatile ketone that serves as a crucial intermediate in organic synthesis. This document delves into its chemical and physical properties, established synthesis protocols, spectral characterization, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and materials science.

Introduction and Chemical Identity

1-(4-Methoxyphenyl)-2-phenylethanone, also known by synonyms such as 4'-Methoxy-2-phenylacetophenone and p-Anisyl Benzyl Ketone, is an aromatic ketone with the chemical formula C15H14O2.[1] Its structure features a central ethanone core bonded to a p-methoxyphenyl group on one side and a benzyl group on the other. This arrangement of aromatic rings and a reactive carbonyl group makes it a valuable building block for the synthesis of more complex molecules.[2][3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1023-17-2 | [1] |

| Molecular Formula | C15H14O2 | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [4] |

| Density | ~1.12 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| InChIKey | PLALKSRAHVYFOH-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | [1] |

Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone

The most common and industrially relevant method for the synthesis of 1-(4-methoxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole, with an acylating agent, typically phenylacetyl chloride, in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation of Anisole

The reaction proceeds by the formation of a highly electrophilic acylium ion from the interaction of phenylacetyl chloride with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The electron-rich anisole then attacks the acylium ion, leading to the formation of the desired ketone. The methoxy group of the anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 1-(4-methoxyphenyl)-2-phenylethanone, is the major product.[6]

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Phenylacetyl Chloride [5]

-

Materials:

-

Anisole (1.2 equivalents)

-

Phenylacetyl chloride (1.0 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.05 equivalents)

-

Dry dichloromethane (solvent)

-

1N Hydrochloric acid (for quenching)

-

5% aqueous Sodium Hydroxide (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride in dry dichloromethane to the cooled suspension via the dropping funnel.

-

To this mixture, add anisole dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1N HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 1-(4-methoxyphenyl)-2-phenylethanone.

-

Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.

Spectral Characterization

The structural elucidation of 1-(4-methoxyphenyl)-2-phenylethanone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons, and a singlet for the methoxy group protons. The protons on the p-methoxyphenyl ring will appear as two doublets due to their coupling, while the protons on the benzyl ring will show a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy[1]

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic rings and the methyl group, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)[1]

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the benzyl or methoxybenzyl fragments.

Reactivity and Applications

1-(4-Methoxyphenyl)-2-phenylethanone is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbonyl group and the adjacent methylene protons.

Reactivity

The carbonyl group can undergo various nucleophilic addition reactions, and the α-protons on the methylene bridge are acidic enough to be removed by a base, allowing for a range of enolate chemistry. The aromatic rings can also undergo further electrophilic substitution, although the conditions need to be carefully controlled to avoid side reactions. Deoxybenzoin derivatives, in general, can be oxidized to their corresponding benzils.[7]

Applications in Synthesis

-

Pharmaceutical Intermediates: This compound is a key building block in the synthesis of various pharmaceutical agents.[2] For instance, a related compound, 1-(4-ethoxyphenyl)-2-phenylethanone, is used in the synthesis of the nonsteroidal estrogen M2613.[8] The deoxybenzoin scaffold is also found in compounds with potential immunosuppressive activity.[9]

-

Heterocyclic Chemistry: The reactive nature of the ketone and the adjacent methylene group makes it a valuable precursor for the synthesis of various heterocyclic compounds.

-

Materials Science: Deoxybenzoin-containing structures have been investigated for their potential as halogen-free flame-retardant materials.[10]

Caption: Key application areas of 1-(4-Methoxyphenyl)-2-phenylethanone.

Safety and Handling

1-(4-Methoxyphenyl)-2-phenylethanone is considered harmful if swallowed and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an important tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

- 1-(4-Methoxyphenyl)

-

1-(4-Methoxyphenyl)-2-phenylethan-1-one - PubChem. ([Link])

-

1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc. ([Link])

-

1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem. ([Link])

- This journal is © The Royal Society of Chemistry 2021 - Supporting Inform

-

Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. ([Link])

-

DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines - Organic Chemistry Portal. ([Link])

-

M2613 - Wikipedia. ([Link])

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S.

-

1-{4'-[2''-(p-Methoxyphenyl)ethynyl]phenyl}-ethanone - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])

-

Alkyne-Substituted Deoxybenzoins as Precursors to Cycloaddition Chemistry and the Preparation of Low-Flammability Polymers and Blends | Macromolecules - ACS Publications. ([Link])

-

IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one - ResearchGate. ([Link])

-

The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

-

Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00616J. ([Link])

-

Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ([Link])

-

4 Methoxyacetophenone - mzCloud. ([Link])

-

Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby. ([Link])

-

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone - PubChem - NIH. ([Link])

-

The Role of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene in Advanced Material Synthesis. ([Link])

- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)

-

Mechanochemical Friedel–Crafts acylations - Beilstein Journals. ([Link])

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. ([Link])

-

1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc. ([Link])

-

1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2 - iChemical. ([Link])

- CN103304395A - Method for synthesizing metoxyl acetophenone - Google P

-

Friedel Crafts Acylation of Anisole With Modified Zeolites - ResearchGate. ([Link])

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - ResearchGate. ([Link])

-

Reactions of benzene oxide, a reactive metabolite of benzene, with model nucleophiles and DNA - PubMed. ([Link])

Sources

- 1. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 7. DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines [organic-chemistry.org]

- 8. M2613 - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4'-Methoxy-2-phenylacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxy-2-phenylacetophenone, also known as Deoxy-4-methoxybenzoin, is an aromatic ketone with significant utility in both industrial and research settings. Characterized by a methoxy-substituted phenyl ring and a benzyl group attached to a central carbonyl moiety, this compound serves as a crucial intermediate in organic synthesis and as a functional component in polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via Friedel-Crafts acylation, an analysis of its spectral characteristics for structural confirmation, and a discussion of its primary applications and safety considerations. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for professionals in chemistry and drug development.

Chemical Identity and Physicochemical Properties

4'-Methoxy-2-phenylacetophenone is systematically named 1-(4-methoxyphenyl)-2-phenylethanone. Its identity is unambiguously established by its CAS Registry Number, 1023-17-2.[1] The molecule consists of a central ethanone core bonded to a p-methoxyphenyl group on one side and a benzyl group on the other.

The physical and chemical properties of this compound are critical for its handling, storage, and application in various chemical processes. It presents as a white to light-yellow crystalline solid at room temperature, with moderate solubility in common organic solvents like dichloromethane and ethyl acetate.[1][2]

Table 1: Physicochemical Properties of 4'-Methoxy-2-phenylacetophenone

| Property | Value | Source(s) |

| CAS Number | 1023-17-2 | [1][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 77-78 °C | [1] |

| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Dichloromethane, Ethyl Acetate | [1] |

| Synonyms | Deoxy-4-methoxybenzoin, Benzyl 4-methoxyphenyl ketone | [1] |

Synthesis and Mechanism

The most common and industrially relevant synthesis of 4'-Methoxy-2-phenylacetophenone is the Friedel-Crafts acylation of anisole (methoxybenzene) with phenylacetyl chloride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring attacks an electrophilic acylium ion.[6]

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the aromatic system via resonance.[6] The para-product is typically favored over the ortho-product due to reduced steric hindrance, leading to high regioselectivity. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required in stoichiometric amounts.[7] The Lewis acid coordinates to the carbonyl oxygen of the ketone product, forming a stable complex that must be hydrolyzed during aqueous workup to release the final product.[7]

Synthesis Workflow Diagram

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established principles of Friedel-Crafts acylations.[2][6]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous inert solvent such as dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.

-

-

Acylium Ion Formation: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel. Stir the mixture for 20-30 minutes.

-

Causality: The dropwise addition at low temperature controls the initial exothermic reaction between the Lewis acid and the acyl chloride, allowing for the controlled formation of the reactive acylium ion electrophile.[8]

-

-

Electrophilic Substitution: While maintaining the temperature at 0-5 °C, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The electron-donating methoxy group makes the anisole ring highly nucleophilic, enabling it to attack the acylium ion.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to determine completion.

-

-

Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Causality: This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the product and quenches any remaining reactive species. The process is highly exothermic and generates HCl gas, requiring caution.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The washes remove unreacted starting materials, inorganic salts, and acidic or basic impurities, purifying the crude product in the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectral Characterization

Structural elucidation of 4'-Methoxy-2-phenylacetophenone is confirmed using standard spectroscopic techniques.[9]

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. A predicted spectrum in DMSO-d₆ shows key signals that correspond directly to the different proton environments.[10]

-

δ 7.95-8.04 (m, 2H): These are the two aromatic protons on the methoxy-substituted ring that are ortho to the carbonyl group. They are shifted downfield due to the electron-withdrawing anisotropic effect of the C=O bond.

-

δ 7.17-7.31 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted benzyl phenyl ring.

-

δ 6.94-7.06 (m, 2H): These are the two aromatic protons on the methoxy-substituted ring that are meta to the carbonyl group (and ortho to the methoxy group). They are shifted upfield relative to the other aromatic protons on that ring due to the electron-donating effect of the methoxy group.

-

δ 4.29 (s, 2H): This singlet represents the two methylene (-CH₂-) protons situated between the carbonyl group and the unsubstituted phenyl ring.

-

δ 3.81 (s, 3H): This singlet is characteristic of the three protons of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data. Key expected chemical shifts include the carbonyl carbon (~196-198 ppm), carbons of the two aromatic rings (typically ~114-164 ppm), the methylene carbon (~45-50 ppm), and the methoxy carbon (~55 ppm).[11][12]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

-

~1680 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.

-

~3030-3100 cm⁻¹: A series of absorptions corresponding to aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Absorptions corresponding to aliphatic C-H stretching of the methylene and methoxy groups.

-

~1600, 1510 cm⁻¹: Sharp peaks from C=C stretching within the aromatic rings.

-

~1260 cm⁻¹: A strong absorption from the C-O-C asymmetric stretch of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Under electron impact (EI) ionization, 4'-Methoxy-2-phenylacetophenone would be expected to show a prominent molecular ion (M⁺) peak at m/z = 226. Key fragmentation patterns would likely include:

-

m/z = 135: Formation of the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺) via cleavage of the C-C bond alpha to the carbonyl group. This is often a very stable and abundant fragment for such ketones.

-

m/z = 91: Formation of the benzyl cation ([C₆H₅CH₂]⁺).

-

m/z = 107: Loss of the benzyl group to form the [CH₃OC₆H₄CO]⁺ fragment, followed by loss of CO to give the [CH₃OC₆H₄]⁺ fragment.

Caption: Molecular structure with key functional groups highlighted.

Applications and Significance

4'-Methoxy-2-phenylacetophenone is valuable in several areas of chemical science.

-

Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The ketone functionality is versatile and can be modified through reactions like reduction, oxidation, or condensation to create more complex molecules. It is cited as an intermediate for synthesizing various biologically active molecules, such as enzyme inhibitors and receptor ligands.[1] The core structure is found in various natural products and pharmaceutical compounds.

-

Photoinitiator: Like other acetophenone derivatives, this compound can function as a photoinitiator, particularly in UV-curable systems such as coatings, inks, and adhesives.[13][14] Upon absorption of UV light, the molecule can undergo Norrish Type I cleavage at the bond between the carbonyl group and the methylene carbon, generating two free radicals. These radicals then initiate a chain polymerization reaction, leading to the rapid curing of a liquid monomer/oligomer formulation into a solid polymer.

Safety and Handling

4'-Methoxy-2-phenylacetophenone is classified as harmful if swallowed (GHS Hazard statement H302).[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from light and incompatible materials such as strong oxidizing agents.[1]

Conclusion

4'-Methoxy-2-phenylacetophenone is a well-characterized compound with significant value as a synthetic precursor and a functional material. Its synthesis is readily achieved through the robust and scalable Friedel-Crafts acylation reaction. A firm grasp of its physicochemical properties, spectral data, and handling requirements is essential for its effective and safe utilization in research and development. The versatility of its chemical structure ensures its continued relevance in the synthesis of novel materials and potential therapeutic agents.

References

- iChemical. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.

- Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone.

- The Royal Society of Chemistry. (2018). Supporting Information.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.

- ChemicalBook. (n.d.). 4-Methoxyphenylacetone(122-84-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum.

- Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department website.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- ChemicalBook. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE | 1023-17-2.

- ResearchGate. (n.d.). Mechanism of photolysis of DMPA under UV irradiation.

-

The Royal Society of Chemistry. (n.d.). . Retrieved from rsc.org.

- Infochems. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE.

- ChemicalBook. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE(1023-17-2) IR Spectrum.

- Sigma-Aldrich. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE AldrichCPR.

- ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.

- SpectraBase. (n.d.). 2-Methoxy-2-phenylacetophenone - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8.

- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Macromolecules. (n.d.). Photoinitiated Polymerization: Advances, Challenges, and Opportunities.

- CH2SWK. (2015, February 5). 44-6416 Mass Spectroscopy.

- mzCloud. (2017, April 20). 4 Methoxyacetophenone.

- Wikipedia. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone.

- ResearchGate. (2025, August 6). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.

- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.

- SpectraBase. (n.d.). 4'-Hydroxy-2-phenylacetophenone - Optional[ATR-IR] - Spectrum.

- CDH Fine Chemical. (n.d.). 4-Methoxy Acetophenone for Synthesis | 100-06-1.

- SpectraBase. (n.d.). 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone - Optional[ATR-IR] - Spectrum.

- Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.

Sources

- 1. 4'-METHOXY-2-PHENYLACETOPHENONE | 1023-17-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4'-METHOXY-2-PHENYLACETOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4'-METHOXY-2-PHENYLACETOPHENONE(1023-17-2) IR Spectrum [chemicalbook.com]

- 10. 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2 - iChemical [ichemical.com]

- 11. 4'-Methoxyacetophenone(100-06-1) 13C NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 14. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to Deoxy-4-methoxybenzoin

Introduction

Deoxy-4-methoxybenzoin, systematically known as 1-(4-methoxyphenyl)-2-phenylethanone, is an aromatic ketone that belongs to the deoxybenzoin class of compounds. Deoxybenzoins, also referred to as α-aryl acetophenones, are significant scaffolds in the realms of organic synthesis and medicinal chemistry. They serve as crucial intermediates in the synthesis of various biologically active molecules and natural products, including isoflavones.[1] This guide provides a comprehensive technical overview of Deoxy-4-methoxybenzoin, detailing its chemical structure, synthesis, spectroscopic characterization, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Deoxy-4-methoxybenzoin is characterized by a central ethanone core bonded to a 4-methoxyphenyl group at the carbonyl carbon and a phenyl group at the alpha-carbon.

Caption: Chemical structure of Deoxy-4-methoxybenzoin.

Table 1: Chemical and Physical Properties of Deoxy-4-methoxybenzoin

| Property | Value | Reference |

| IUPAC Name | 1-(4-methoxyphenyl)-2-phenylethanone | [1] |

| Synonyms | 4'-Methoxy-2-phenylacetophenone, p-Anisyl benzyl ketone | [2][3] |

| CAS Number | 1023-17-2 | [1] |

| Molecular Formula | C15H14O2 | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| Melting Point | 75.0 to 77.0 °C | |

| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [5] |

| Density | ~1.12 g/cm³ | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [4] |

Synthesis of Deoxy-4-methoxybenzoin

The most common and efficient method for the synthesis of Deoxy-4-methoxybenzoin is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7][8] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[9][10]

Caption: Workflow for the synthesis of Deoxy-4-methoxybenzoin.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous inert solvent such as dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0-5 °C using an ice bath. Add a solution of phenylacetyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

-

Anisole Addition: To this mixture, add anisole (1.0 eq.) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield Deoxy-4-methoxybenzoin as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of Deoxy-4-methoxybenzoin is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Deoxy-4-methoxybenzoin

| Technique | Data | Interpretation |

| ¹H NMR | Predicted δ (ppm): 3.81 (s, 3H), 4.29 (s, 2H), 6.94-7.06 (m, 2H), 7.17-7.31 (m, 5H), 7.95-8.04 (m, 2H)[11] | Singlet at 3.81 ppm corresponds to the methoxy protons. Singlet at 4.29 ppm is attributed to the methylene protons. Multiplets in the aromatic region (6.94-8.04 ppm) correspond to the protons of the two phenyl rings. |

| ¹³C NMR | Predicted peaks expected around δ (ppm): 55 (OCH₃), 45 (CH₂), 114, 126, 128, 129, 130, 135, 163, 196 (C=O) | The signal around 196 ppm is characteristic of a ketone carbonyl carbon. The peak around 55 ppm corresponds to the methoxy carbon. A series of peaks in the 114-163 ppm range represent the aromatic carbons. |

| IR Spectroscopy | Key absorptions (cm⁻¹): ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1250, 1030 (C-O stretch) | A strong absorption band around 1680 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group. The bands in the 1600-1510 cm⁻¹ region are indicative of the aromatic rings. The C-O stretching vibrations of the methoxy group appear around 1250 and 1030 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 226. Key fragments: m/z = 135 (CH₃OC₆H₄CO⁺), 91 (C₇H₇⁺) | The molecular ion peak at m/z 226 confirms the molecular weight of the compound. The fragment at m/z 135 corresponds to the 4-methoxybenzoyl cation, and the fragment at m/z 91 is the tropylium cation, characteristic of a benzyl group.[1] |

Reactivity and Applications

Deoxy-4-methoxybenzoin is a versatile intermediate in organic synthesis. The carbonyl group and the α-methylene protons are the primary sites of reactivity.

-

Synthesis of Isoflavones: Deoxybenzoins are key precursors in the synthesis of isoflavones, a class of compounds with diverse biological activities.[4]

-

α-Functionalization: The α-methylene protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles to introduce functional groups at the α-position.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Derivatization: The core structure of Deoxy-4-methoxybenzoin can be further modified through reactions on the aromatic rings, such as electrophilic substitution or cross-coupling reactions.

Caption: Key reactions and applications of Deoxy-4-methoxybenzoin.

Biological Significance

While specific biological activities of Deoxy-4-methoxybenzoin are not extensively documented, the broader class of deoxybenzoin derivatives has shown a range of interesting pharmacological properties. Many synthetic polyphenolic deoxybenzoins have demonstrated potent antioxidant and tyrosinase inhibitory activities.[4] Furthermore, certain deoxybenzoin derivatives have been investigated for their potential in cardiovascular protection due to their relaxing effects on coronary arteries.[11] The structural similarity of Deoxy-4-methoxybenzoin to these bioactive compounds suggests its potential as a scaffold for the development of new therapeutic agents.

Deoxy-4-methoxybenzoin is a valuable and versatile chemical entity with a well-established synthetic route. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, particularly isoflavones. This technical guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which is essential for researchers and scientists working in the fields of organic synthesis and drug discovery. Further exploration of the biological activities of Deoxy-4-methoxybenzoin and its derivatives may unveil novel therapeutic applications.

References

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

TradeIndia. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone. Retrieved from [Link]

-

iChemical. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 1-(4-Methoxyphenyl)-2-phenylethanone. Retrieved from [Link]

-

YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

-

Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

-

Studocu. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. 3(1), 1-7.

Sources

- 1. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 5. 1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2 - iChemical [ichemical.com]

An In-Depth Technical Guide to p-Anisyl Benzyl Ketone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of p-Anisyl benzyl ketone, a key organic intermediate with significant applications in synthetic chemistry and drug development. This document delves into the compound's fundamental physicochemical properties, detailed analytical characterization, and robust synthetic methodologies. Furthermore, it explores the pharmacological relevance of the deoxybenzoin scaffold, highlighting the potential of p-Anisyl benzyl ketone as a precursor for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile ketone.

Introduction and Structural Elucidation

p-Anisyl benzyl ketone, systematically named 1-(4-methoxyphenyl)-2-phenylethanone, is an aromatic ketone belonging to the deoxybenzoin class of compounds. The nomenclature can be ambiguous, as "(4-methoxyphenyl)(phenyl)methanone" is also a plausible interpretation. This guide will focus on the former, with the Chemical Abstracts Service (CAS) number 1023-17-2.

The structure features a central ketone carbonyl group connecting a p-anisyl (4-methoxyphenyl) group and a benzyl group. This arrangement provides a unique electronic and steric environment, making it a valuable building block in organic synthesis. The presence of the electron-donating methoxy group on one aromatic ring and the methylene bridge between the carbonyl and the second phenyl ring are key determinants of its reactivity and biological activity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of p-Anisyl benzyl ketone is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | 40-44 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [2] |

| Density | Approximately 1.12 g/cm³ | [2] |

Spectroscopic Characterization

The identity and purity of p-Anisyl benzyl ketone are unequivocally established through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the singlet for the methylene protons, and the singlet for the methoxy group protons. The integration of these signals confirms the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal and the signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) is expected at m/z = 226.27.[1]

Synthesis of p-Anisyl Benzyl Ketone

The synthesis of p-Anisyl benzyl ketone can be achieved through several established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Friedel-Crafts Acylation

A classic and direct approach to p-Anisyl benzyl ketone is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Development

The deoxybenzoin scaffold, of which p-Anisyl benzyl ketone is a prime example, is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.

Precursor for Pharmacologically Active Molecules

Deoxybenzoin derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Antioxidant and Tyrosinase Inhibitory Activity: Polyphenolic deoxybenzoins have shown potent antioxidant and anti-lipid peroxidation activities, as well as the ability to inhibit tyrosinase, suggesting their potential in cosmetics and for treating hyperpigmentation disorders. [4]* Immunosuppressive Effects: Certain deoxybenzoin oxime derivatives have demonstrated significant immunosuppressive activity with low cytotoxicity, making them promising candidates for the development of new immunosuppressive agents. [5]* Antimicrobial Properties: Various deoxybenzoin derivatives have displayed antibacterial and antifungal activities. [6]* Vascular Relaxing Effects: Some polyphenolic deoxybenzoins have been shown to be significant inhibitors of KCl-induced arterial contraction, indicating their potential for cardiovascular protection. [7] p-Anisyl benzyl ketone serves as a crucial intermediate in the synthesis of more complex molecules with these desired biological activities. [2]For instance, it can be a starting material for the synthesis of isoflavones, a class of phytoestrogens with numerous health benefits.

Role as a Pharmaceutical Intermediate

The structural motifs present in p-Anisyl benzyl ketone are found in various pharmaceuticals. For example, derivatives of p-methoxyphenyl acetone are used in the synthesis of (R, R)-formoterol, an anti-asthma drug. This highlights the importance of p-Anisyl benzyl ketone and related structures as key building blocks in the pharmaceutical industry. Furthermore, it is a valuable intermediate for producing compounds with therapeutic applications. [2]

Conclusion

p-Anisyl benzyl ketone is a fundamentally important organic compound with a well-defined physicochemical and spectroscopic profile. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation, with modern alternatives such as Suzuki-Miyaura coupling offering enhanced versatility. The true value of this ketone lies in its role as a versatile precursor to a wide array of pharmacologically active molecules. The deoxybenzoin scaffold it provides is a fertile ground for the discovery of novel therapeutics targeting a range of diseases. This guide serves as a foundational resource for researchers and scientists aiming to leverage the synthetic and medicinal potential of p-Anisyl benzyl ketone.

References

- Chen, W. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(19), 6896-6904.

- Li, H. Q., et al. (2010).

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. Retrieved from [Link]

- Wang, B. G., et al. (2006). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. Bioorganic & Medicinal Chemistry Letters, 16(16), 4255-4259.

- Chen, W. P., et al. (2010). Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery. Journal of Agricultural and Food Chemistry, 58(2), 865-870.

-

TradeIndia. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

-

Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

-

StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone: Properties, Synthesis, and Applications

Introduction

1-(4-Methoxyphenyl)-2-phenylethanone, also known as deoxy-4-methoxybenzoin or p-anisyl benzyl ketone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring and a benzyl group attached to a central carbonyl moiety, imparts a unique combination of reactivity and stability. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis protocols, and applications, with a particular focus on its relevance to researchers in medicinal chemistry and materials science.

The compound is identified by the CAS Number 1023-17-2.[2][3][4] Its molecular formula is C₁₅H₁₄O₂, corresponding to a molecular weight of 226.27 g/mol .[1][2][4]

Molecular Structure

The structural framework of 1-(4-Methoxyphenyl)-2-phenylethanone is foundational to its chemical behavior. The presence of the electron-donating methoxy group on one of the phenyl rings influences the reactivity of the carbonyl group and the aromatic system.

Caption: Molecular Structure of 1-(4-Methoxyphenyl)-2-phenylethanone.

Physicochemical Properties

1-(4-Methoxyphenyl)-2-phenylethanone is typically supplied as an off-white to pale yellow crystalline solid with a mild aromatic odor.[1] Its key physical and chemical properties are summarized in the table below. It is important to note the variability in the reported melting point, which may be attributed to differences in purity or crystalline polymorphism. While some sources report a range of 40-44 °C, others provide a higher and more defined range of 75-77 °C.[1][5] For research purposes, it is crucial to characterize the melting point of the specific batch being used.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][4] |

| Molecular Weight | 226.27 g/mol | [1][2][4] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 40-44 °C or 75-77 °C | [1][5] |

| Boiling Point | 380 °C at 760 mmHg | [2][3][6] |

| Density | Approximately 1.12 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone. | [1] |

| Flash Point | 173.2 °C | [2][3] |

Spectroscopic Characterization

The structural features of 1-(4-Methoxyphenyl)-2-phenylethanone give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methoxy group protons as a singlet around 3.81 ppm.[2] The methylene protons adjacent to the carbonyl group appear as a singlet at approximately 4.29 ppm.[2] The aromatic protons of the methoxy-substituted phenyl ring are expected to appear as a multiplet in the range of 6.94-7.06 ppm, while the protons of the unsubstituted phenyl ring are observed as a multiplet between 7.17-7.31 ppm.[2] The aromatic protons ortho to the carbonyl group are shifted downfield and appear as a multiplet around 7.95-8.04 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Methoxyphenyl)-2-phenylethanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone, typically observed in the region of 1670-1690 cm⁻¹. The spectrum also displays characteristic bands for the C-O stretching of the methoxy group and the C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 227.1.

Synthesis and Purification

A common method for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone involves the Friedel-Crafts acylation of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. An alternative approach involves a Grignard reaction.[7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.

Materials and Reagents:

-

Anisole

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride to the stirred solution.

-

Add phenylacetyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure 1-(4-Methoxyphenyl)-2-phenylethanone.

Sources

- 1. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 2. 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2 - iChemical [ichemical.com]

- 3. 1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc [chemsrc.com]

- 4. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. M2613 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone

This guide provides an in-depth analysis of 1-(4-Methoxyphenyl)-2-phenylethanone, a ketone derivative of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and its applications as a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Chemical Identity and Molecular Descriptors

1-(4-Methoxyphenyl)-2-phenylethanone is a diaryl ketone characterized by a methoxy-substituted phenyl ring and a benzyl group attached to the carbonyl carbon. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable building block in synthetic chemistry. A precise understanding of its various identifiers is paramount for accurate documentation and retrieval of scientific data.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. The systematic IUPAC name is 1-(4-methoxyphenyl)-2-phenylethanone [1]. However, it is frequently referred to by a variety of synonyms. Clarity in identifying these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research setting.

Common Synonyms:

It is important to distinguish 1-(4-Methoxyphenyl)-2-phenylethanone from a related compound, desoxyanisoin (also known as 1,2-bis(4-methoxyphenyl)ethanone), with which it is sometimes confused in the literature[7][8][9]. The presence of two methoxy groups in desoxyanisoin significantly alters its physical and chemical properties.

Chemical Identifiers

For unequivocal identification in databases and regulatory documents, a set of standardized chemical identifiers is used. These identifiers are algorithmically generated from the molecular structure and provide a unique fingerprint for the compound.

| Identifier | Value | Source |

| CAS Registry Number | 1023-17-2 | [1][2][10] |

| PubChem CID | 231093 | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)-2-phenylethanone | [1] |

| InChI | InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | [1] |

| InChIKey | PLALKSRAHVYFOH-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | [1][2][11] |

| Molecular Formula | C15H14O2 | [1][2][3][12] |

| Molecular Weight | 226.27 g/mol | [1][2][3][6][11][12] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Physical State and Appearance

Under standard conditions, 1-(4-Methoxyphenyl)-2-phenylethanone exists as an off-white to pale yellow crystalline solid[12][13]. It possesses a mild aromatic odor[12][13].

Key Physical Constants

The following table summarizes the key physical constants for 1-(4-Methoxyphenyl)-2-phenylethanone. It is worth noting that some discrepancies exist in the reported melting points in the literature, which may be attributable to variations in purity or crystalline form. The more commonly cited range is in the mid-70s degrees Celsius.

| Property | Value | Source |

| Melting Point | 75.0 to 77.0 °C | |

| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [2][3][6] |

| Density | 1.1 ± 0.1 g/cm³ | [2][3][6] |

| Flash Point | 173.2 ± 14.5 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and acetone. | [12][13] |

Synthesis and Reactivity

The synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone can be approached through several classical organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Pathways

A prevalent method for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction typically involves the reaction of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Friedel-Crafts acylation for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of phenylacetyl chloride in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.

-

Electrophilic Aromatic Substitution: Anisole is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is subsequently allowed to warm to room temperature and stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 1-(4-Methoxyphenyl)-2-phenylethanone.

Applications in Research and Development

The utility of 1-(4-Methoxyphenyl)-2-phenylethanone primarily lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.

Pharmaceutical Intermediate

This compound serves as a key precursor in the synthesis of various pharmaceutical agents[12][13]. The ketone functionality and the adjacent methylene group are reactive sites that allow for a wide range of chemical transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)-2-phenylethanol, another valuable intermediate[14].

-

Oxidation: The methylene group can be oxidized to a carbonyl, forming 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione[15].

-

Halogenation: The α-methylene group can be halogenated, for instance, with bromine, to produce 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone, a reactive alkylating agent for further synthetic elaborations.

-

Condensation Reactions: The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions (e.g., aldol, Claisen) to build more complex carbon skeletons.

Caption: Key chemical transformations of 1-(4-Methoxyphenyl)-2-phenylethanone.

Safety and Handling

While specific toxicological data for 1-(4-Methoxyphenyl)-2-phenylethanone is not extensively documented in publicly available literature, standard laboratory safety precautions for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[12][13].

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Methoxyphenyl)-2-phenylethanone is a foundational building block in organic synthesis with significant implications for the pharmaceutical and chemical industries. Its well-defined chemical identity, coupled with its versatile reactivity, makes it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synonyms, identifiers, physicochemical properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

References

-

PubChem. 1-(4-Methoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-(4-Methoxyphenyl)-2-phenylethanone. [Link]

-

iChemical. 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2. [Link]

-

Chemsrc. Desoxyanisoin. [Link]

-

AbacipharmTech. 1-(4-Methoxyphenyl)-2-phenylethanone. [Link]

-

PubChem. 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. deoxyanisoin. [Link]

-

PubChem. 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione. National Center for Biotechnology Information. [Link]

-

TradeIndia. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price. [Link]

-

PubChem. Desoxyanisoin. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-2-phenylethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Chloro-2-methoxyphenyl)-2-phenylethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Desoxyanisoin (CAS 120-44-5). [Link]

-

TradeIndia. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price. [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

-

ACS Publications. Selective demethylation of deoxyanisoin. Mass spectra of the products. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-phenylethanone | CAS#:1023-17-2 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Ethanone, 1-(4-methoxyphenyl)-2-phenyl- | CymitQuimica [cymitquimica.com]

- 6. 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2 - iChemical [ichemical.com]

- 7. Desoxyanisoin | CAS#:120-44-5 | Chemsrc [chemsrc.com]

- 8. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DESOXYANISOIN | 120-44-5 [chemicalbook.com]

- 10. 1023-17-2|1-(4-Methoxyphenyl)-2-phenylethanone|BLD Pharm [bldpharm.com]

- 11. 1-(4-Methoxyphenyl)-2-phenylethanone - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 12. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 13. 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price [jigspharma.com]

- 14. 1-(4-Methoxyphenyl)-2-phenylethanol | C15H16O2 | CID 223511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione | C15H12O3 | CID 31494 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 1-(4-Methoxyphenyl)-2-phenylethanone Derivatives

Abstract

The 1-(4-methoxyphenyl)-2-phenylethanone scaffold, a core structure of deoxybenzoin, represents a privileged template in medicinal chemistry. Its derivatives are recognized as synthetic precursors to isoflavones and share structural similarities with other bioactive molecules like chalcones and resveratrol. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We delve into the structure-activity relationships that govern their potency and explore the underlying mechanisms of action. Furthermore, this document furnishes detailed, field-proven protocols for key in vitro assays, enabling researchers to reliably evaluate the biological potential of novel compounds based on this versatile scaffold. The synthesis of technical data, mechanistic insights, and practical methodologies is intended to empower researchers and drug development professionals in their pursuit of new therapeutic agents.

Introduction: The Deoxybenzoin Scaffold

1-(4-Methoxyphenyl)-2-phenylethanone belongs to the deoxybenzoin class of compounds, characterized by a 1,2-diphenylethanone structure. This core is not only a crucial intermediate in the synthesis of a wide array of heterocyclic compounds but also a recurring motif in various natural products with established pharmacological relevance. The inherent structural simplicity and synthetic accessibility of the deoxybenzoin scaffold make it an attractive starting point for derivatization and optimization in drug discovery programs.

The presence of two phenyl rings connected by a flexible two-carbon linker allows for extensive chemical modification. Substitutions on either aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The methoxy group at the para-position of the first phenyl ring is a common feature in many potent derivatives, often contributing to enhanced biological activity. This guide will systematically explore the major therapeutic avenues where these derivatives have shown significant promise.

Caption: General chemical scaffold of the target derivatives.

Anticancer and Cytotoxic Activity

Derivatives of the 1-(4-methoxyphenyl)-2-phenylethanone scaffold have demonstrated significant cytotoxic potential against a spectrum of human cancer cell lines. This activity is a cornerstone of their therapeutic evaluation, with research focusing on elucidating their mechanisms of cell death and identifying structural features that confer selectivity for cancer cells over normal cells.

Mechanism of Action

The anticancer effects of these compounds are often multifaceted. Studies on various derivatives, including those with additional methoxy or hydroxyl groups, have shown that they can induce cell death through apoptosis and cause cell cycle arrest. For instance, certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) moiety have been found to inhibit cyclin-dependent kinases (CDK2 and/or CDK9), leading to cell cycle arrest and subsequent apoptosis[1]. While some related compounds exert their effects through interaction with the estrogen receptor (ER), many cytotoxic 1,1-bis(4-methoxyphenyl)-2-phenylalkene derivatives have been shown to operate via ER-independent pathways[2]. The ability to induce apoptosis in cancer cells is a critical attribute, and assays such as Annexin V/Propidium Iodide staining are instrumental in confirming this mechanistic pathway.[3]

In Vitro Efficacy

The potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation. This value is a key metric for comparing the efficacy of different compounds.[3] For example, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown potent activity, with IC50 values in the low micromolar range against HeLa, MCF-7, and HCT-116 cell lines.[1] Similarly, a 1,4-benzoquinone derivative featuring a ((4-methoxyphenyl)amino) substituent was identified as a lead compound due to its significant and selective anticancer potential.[4]

Data Summary: In Vitro Cytotoxicity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | HeLa | 2.59 | [1] |

| Pyrazolo[3,4-b]pyridines | HCT-116 | 1.98 | [1] |

| Pyrazolo[3,4-b]pyridines | MCF-7 | 4.66 | [1] |

| 2'-substituted Deoxybenzoins | PC3 (ERβ+) | ~1-5 | [5] |

| Methoxyflavones | AML Cell Lines | 30.4 - 91.5 | [6] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic bacteria and fungi. Deoxybenzoin and related chalcone structures, which share the α,β-unsaturated carbonyl system, have been a fertile ground for the development of novel antimicrobial agents.[7][8]

Spectrum of Activity

Derivatives have been evaluated against a panel of clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[9][10][11] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth.[12][13]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is highly dependent on their substitution patterns. For chalcone-related molecules, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter activity.[10] For example, one study found that a (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one derivative showed excellent activity against Bacillus subtilis, with an MIC of 62.5 µg/mL.[11] The α,β-unsaturated keto function is considered crucial for the biological activities of many chalcones and their analogs.[11]

Data Summary: Antimicrobial Potency (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Chalcone Derivative | Bacillus subtilis | 62.5 | [11] |

| Chalcone Derivative | Staphylococcus aureus | 125 | [11] |

| Chalcone Derivative | Pseudomonas aeruginosa | 40 | [10] |

| Chalcone Derivative | Candida albicans | 80 | [10] |

Anti-inflammatory Properties

Chronic inflammation is a key driver in the pathophysiology of numerous diseases. The ability of 1-(4-methoxyphenyl)-2-phenylethanone derivatives and related chalcones to modulate inflammatory pathways makes them promising candidates for new anti-inflammatory drugs.

Mechanism of Action: Targeting Key Inflammatory Mediators

The primary mechanism involves the suppression of key inflammatory mediators and signaling pathways in activated macrophages. Many derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15] This inhibition is achieved by down-regulating the expression of the inducible enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]

The anti-inflammatory effects are often mediated through the inhibition of critical signaling cascades. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[15] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2. Certain methoxyphenyl-based chalcones have been shown to decrease the expression of NF-κB and prevent the degradation of IκB, effectively halting this inflammatory cascade.[15] Additionally, the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the expression of inflammatory mediators, is another target for these compounds.[14]

Caption: Simplified NF-κB signaling pathway and points of inhibition.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and various diseases. Deoxybenzoins, featuring polyphenolic structures, are effective antioxidants.[17]